molecular formula C23H24N4O2 B2592622 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 1798623-82-1

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B2592622
CAS No.: 1798623-82-1
M. Wt: 388.471
InChI Key: IUARUGSOGFHNCG-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a complex organic compound that features a unique combination of benzo[d]oxazole, pyrrolidine, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzo[d]oxazole Moiety: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of a suitable amine with a dihaloalkane, followed by cyclization.

    Indole Derivative Preparation: The indole moiety can be synthesized through Fischer indole synthesis, involving the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reactions: The final step involves coupling the benzo[d]oxazole, pyrrolidine, and indole derivatives through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions on the indole or benzo[d]oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or neuroprotective effects.

    Industry: Could be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is not fully understood but may involve:

    Molecular Targets: Potential targets include enzymes, receptors, or ion channels.

    Pathways: The compound may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide: Lacks the methyl group on the indole ring.

    N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)propionamide: Has a propionamide instead of an acetamide group.

Uniqueness

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-26-15-16(18-8-2-4-10-20(18)26)13-22(28)24-14-17-7-6-12-27(17)23-25-19-9-3-5-11-21(19)29-23/h2-5,8-11,15,17H,6-7,12-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUARUGSOGFHNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3CCCN3C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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